7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione

Medicinal chemistry Scaffold diversification Physicochemical property optimization

This 7-acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione (MW 197.2 g/mol) is the unelaborated core of Pfizer-validated GPR119 agonists. The 3-oxa bridge provides a crucial H-bond acceptor absent in all-carbon analogs, while the N-7 acetyl group tunes conformational equilibrium for target engagement. Unlike generic bicyclo[3.3.1]nonanes, its 2,4-dione moiety adds two carbonyl vectors for fragment elaboration. Procure 50–500 mg for biophysical screening (SPR/NMR/DSF) and scaffold-hopping campaigns.

Molecular Formula C9H11NO4
Molecular Weight 197.19
CAS No. 2375269-90-0
Cat. No. B3020888
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione
CAS2375269-90-0
Molecular FormulaC9H11NO4
Molecular Weight197.19
Structural Identifiers
SMILESCC(=O)N1CC2CC(C1)C(=O)OC2=O
InChIInChI=1S/C9H11NO4/c1-5(11)10-3-6-2-7(4-10)9(13)14-8(6)12/h6-7H,2-4H2,1H3
InChIKeyFPVKGJLZWTUKQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione (CAS 2375269-90-0): A Structurally Distinct Bicyclic Scaffold for Medicinal Chemistry and Chemical Biology Procurement


7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione (CAS 2375269-90-0) is a heterobicyclic small molecule featuring a 3-oxa-7-azabicyclo[3.3.1]nonane core functionalized with a 2,4-dione moiety and an N-7 acetyl substituent. With a molecular formula of C₉H₁₁NO₄ and a molecular weight of 197.2 g/mol, this compound exhibits a melting point of 130–132 °C and is soluble in ethanol, acetone, and chloroform . The compound belongs to the broader 3-oxa-7-azabicyclo[3.3.1]nonane scaffold class, which has been investigated by Pfizer Inc. as a privileged framework for GPR119 receptor modulation in metabolic disease programs [1]. The unique combination of an oxygen atom at position 3, a nitrogen at position 7 bearing an acetyl group, and the 2,4-dione functionality distinguishes this compound from closely related bicyclo[3.3.1]nonane analogs and positions it as a versatile building block for fragment-based drug discovery and scaffold-hopping campaigns [2].

Why 7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione Cannot Be Replaced by Generic 3-Azabicyclo[3.3.1]nonane-2,4-dione or Unsubstituted 3-Oxa-7-azabicyclo[3.3.1]nonane Analogs


Generic substitution within the bicyclo[3.3.1]nonane scaffold family is precluded by three orthogonal differentiation axes: (i) ring heteroatom composition—replacing the 3-oxa bridge with a methylene (as in 3-azabicyclo[3.3.1]nonane-2,4-dione, CAS 4355-17-3, MW 153.18 g/mol) eliminates the oxygen-mediated conformational constraints and hydrogen-bonding capacity critical for target engagement in GPR119 and related programs [1]; (ii) N-7 acetylation—the acetyl group modulates both the electronic character of the piperidine nitrogen and the conformational equilibrium of the bicyclic system, a factor demonstrated by NMR studies showing that N-7 substituent size directly governs the chair/boat conformational distribution in 3-oxa-7-azabicyclo[3.3.1]nonane systems [2]; (iii) the 2,4-dione moiety introduces two additional carbonyl hydrogen-bond acceptors absent in the parent 3-oxa-7-azabicyclo[3.3.1]nonane scaffold (CAS 280-75-1, MW 127.18 g/mol, bp ~200 °C), fundamentally altering both physicochemical profile and pharmacophoric features . These structural differences manifest in measurable property divergences—the target compound's MW (197.2 g/mol) and melting point (130–132 °C) differ substantially from both the aza-analog (predicted mp ~171 °C) and the parent scaffold (bp ~200 °C), making them non-interchangeable in any structure-activity relationship (SAR) study or synthetic sequence .

Quantitative Differentiation Evidence for 7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione (CAS 2375269-90-0) Versus Closest Analogs


Molecular Weight and Heteroatom Composition Differentiation: 3-Oxa Bridge vs. All-Carbon Bicyclo[3.3.1]nonane Scaffolds

The incorporation of an oxygen atom at the 3-position of the bicyclo[3.3.1]nonane framework results in a molecular weight of 197.2 g/mol for the target compound, a 28.7% increase over the all-carbon 3-azabicyclo[3.3.1]nonane-2,4-dione analog (CAS 4355-17-3, MW 153.18 g/mol, MF C₈H₁₁NO₂) [1]. This mass increment reflects the formal O→CH₂ replacement and introduces a dipole moment and hydrogen-bond acceptor capacity absent in the aza-only congener. The target compound likewise represents a 55.3% mass increase over the unsubstituted parent scaffold 3-oxa-7-azabicyclo[3.3.1]nonane (CAS 280-75-1, MW 127.18 g/mol, MF C₇H₁₃NO) . Such MW differences are substantial in fragment-based screening contexts where lead-likeness thresholds (MW < 250) guide library composition, making these compounds address distinct chemical space windows .

Medicinal chemistry Scaffold diversification Physicochemical property optimization

Melting Point Comparison: Crystalline Packing Differences Driven by 7-Acetyl and 2,4-Dione Functionalities

The experimentally determined melting point of 7-acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione is 130–132 °C . This value is approximately 41 °C lower than the predicted melting point of 3-azabicyclo[3.3.1]nonane-2,4-dione (~171 °C, mean of weighted MP estimation) , despite the target compound having a higher molecular weight. This counterintuitive relationship indicates that the 3-oxa bridge and N-7 acetyl group disrupt the intermolecular N–H···O hydrogen-bonding network that stabilizes the crystal lattice of the aza-only analog—a network characterized crystallographically as forming C₂₂(8) chain motifs via N–H···O bonds in the 3-aza polymorphs [1]. The lower melting point translates to higher solubility in organic solvents (ethanol, acetone, chloroform) for the target compound , offering practical handling advantages in solution-phase chemistry and high-throughput screening workflows.

Solid-state chemistry Crystallization optimization Formulation development

Conformational Control via N-7 Acetyl Substituent: Impact on 3D Molecular Shape for Target Engagement

NMR spectroscopic studies on 3-oxa-7-azabicyclo[3.3.1]nonane derivatives have established that the size and electronic character of the N-7 substituent exert decisive control over the conformational equilibrium of the bicyclic framework [1]. Specifically, the N-7 acetyl group in the target compound is expected to stabilize a distinct chair/boat conformational distribution compared to N–H (unsubstituted), N-alkyl, or N-carboxylate analogs. A 2024 ¹H NMR study of 7-alkoxyalkyl-3-oxa-7-azabicyclo[3.3.1]nonan-9-ones demonstrated that these systems exist in a double chair conformation in deuterochloroform solution, with stereochemical outcomes at C-9 governed by N-7 substituent identity [2]. The acetyl group's intermediate steric bulk (A-value comparison: acetyl ~1.1–1.2 kcal/mol vs. methyl ~1.7 kcal/mol) and its electron-withdrawing character create a conformational profile distinct from both smaller (N–H) and larger (N-Boc, N-benzyl) N-7 substituents commonly employed in this scaffold class [3]. This conformational differentiation has direct implications for the presentation of pharmacophoric elements in 3D space, a critical parameter in structure-based drug design.

Conformational analysis Structure-based drug design Scaffold rigidity

GPR119 Pharmacophore Context: Scaffold Privilege Established by Pfizer Patent Program and Class-Level Activity Data

The 3-oxa-7-azabicyclo[3.3.1]nonane scaffold class has been validated as a privileged framework for GPR119 receptor modulation through an extensive Pfizer patent program encompassing compounds of Formula (I) that demonstrated GPR119 agonism [1]. Within this class, the most extensively characterized compound—isopropyl 9-anti-({5-methyl-6-[(2-methylpyridin-3-yl)oxy]pyrimidin-4-yl}oxy)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate (CHEMBL1766082)—exhibited an EC₅₀ of 228 nM at rat GPR119 expressed in human HEK293 cells, assessed by cAMP-level increase via β-lactamase reporter gene assay [2]. The Pfizer program further described compounds with EC₅₀ values reaching as low as 6.0 nM for optimized derivatives, establishing a clear SAR trajectory within this chemotype [3]. While the target compound 7-acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione is positioned as an earlier-stage scaffold or synthetic intermediate within this chemical series—bearing distinct 7-acetyl and 2,4-dione moieties rather than the elaborated 7-carboxylate/9-aryloxy-pyrimidine pattern of the fully optimized leads—it represents the core architecture from which these potent GPR119 agonists were derived [1].

GPR119 agonism Type 2 diabetes Metabolic disease GPCR drug discovery

Synthetic Tractability: One-Step Double Condensation Route Enabling Rapid Scaffold Access

The synthesis of 7-acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione is reported to proceed via a one-step double condensation protocol involving two units of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds . This multicomponent reaction (MCR) approach contrasts with the multi-step synthetic sequences typically required for more highly elaborated 3-oxa-7-azabicyclo[3.3.1]nonane derivatives described in the Pfizer patent, which involve hydrogenolysis of N-benzyl precursors followed by sequential N-functionalization and O-arylation steps [1]. The availability of a one-step MCR route to the core scaffold significantly reduces the synthetic burden for medicinal chemistry teams seeking to generate diverse libraries from a common intermediate, compared to the more complex synthetic pathways required for the fully optimized GPR119 lead compounds. Furthermore, the presence of both the N-7 acetyl group and the 2,4-dione moiety provides orthogonal functional handles (amide hydrolysis at N-7; carbonyl chemistry at C-2/C-4) for downstream diversification that are not simultaneously available in simpler analogs [2].

Synthetic chemistry Building block accessibility Library synthesis

Optimal Application Scenarios for 7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione (CAS 2375269-90-0) Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery (FBDD) Library Construction Targeting GPR119 or Related GPCRs

The compound's MW of 197.2 g/mol positions it within the optimal fragment space (MW < 250) for FBDD screening cascades . As the unelaborated core scaffold of the Pfizer-validated GPR119 agonist chemotype—where optimized leads achieved EC₅₀ values as low as 6.0 nM [1]—this compound serves as an ideal starting fragment for biophysical screening (SPR, NMR, DSF) against GPR119 and related class A GPCRs. Its three-dimensional conformational profile, governed by the N-7 acetyl substituent and confirmed by class-level NMR studies showing chair/boat equilibria characteristic of the 3-oxa-7-azabicyclo[3.3.1]nonane system [2], provides shape complementarity advantages over flatter heterocyclic fragments. Procurement at the 50–500 mg scale (available from CymitQuimica at €927.00/50mg and €2,728.00/500mg ) enables both initial screening and hit validation campaigns.

Scaffold-Hopping from All-Carbon Bicyclo[3.3.1]nonane-2,4-diones to Improve Solubility and Ligand Efficiency

The 3-oxa bridge in the target compound introduces a hydrogen-bond acceptor and dipole moment absent in the all-carbon 3-azabicyclo[3.3.1]nonane-2,4-dione (CAS 4355-17-3) [3]. This structural modification is accompanied by a 41 °C melting point depression (130–132 °C vs. ~171 °C predicted for the aza analog) , correlating with improved solubility in ethanol, acetone, and chloroform . For medicinal chemistry programs encountering solubility-limited progression with all-carbon bicyclo[3.3.1]nonane leads, the 3-oxa analog offers a scaffold-hopping opportunity that preserves the core geometry while predictably enhancing physicochemical properties—without the synthetic complexity of more highly elaborated derivatives described in the Pfizer patent [4].

Conformational SAR Exploration of N-7 Substituent Effects on Biological Activity

Class-level ¹H NMR and ¹³C NMR studies have established that the N-7 substituent directly governs conformational equilibrium in the 3-oxa-7-azabicyclo[3.3.1]nonane system, with both double chair and chair-boat conformations accessible depending on substituent identity [2]. The N-7 acetyl group of the target compound occupies a unique position in the steric and electronic landscape: it is less bulky than N-Boc or N-benzyl but more electron-withdrawing than N-alkyl substituents [5]. This makes the compound an essential reference point for systematic SAR studies exploring the relationship between N-7 substitution, conformational preference, and biological activity. Researchers can procure this compound alongside N-7 methyl, N-7 Boc, and N-7 benzyl analogs to map the full conformational-activity landscape of the scaffold.

Multicomponent Reaction (MCR) Methodology Development and Diversification Chemistry

The reported one-step double condensation synthesis of the target compound from 1,3-acetonedicarboxylates and dicarbonyl partners establishes it as a model substrate for MCR methodology development. Unlike more complex 3-oxa-7-azabicyclo[3.3.1]nonane derivatives that require multi-step protection/deprotection sequences [4], this compound can be accessed in a single operational step, making it suitable for reaction optimization studies, scope exploration with varied dicarbonyl inputs, and scale-up protocol development. The orthogonal functional handles—the N-7 acetyl group (hydrolyzable to the secondary amine for further N-functionalization) and the C-2/C-4 dione carbonyls—provide multiple diversification vectors from a single intermediate, supporting library production strategies in both academic and industrial settings.

Quote Request

Request a Quote for 7-Acetyl-3-oxa-7-azabicyclo[3.3.1]nonane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.